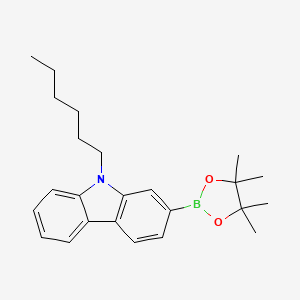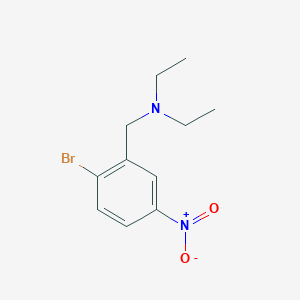![molecular formula C12H19NO4 B1448271 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1250995-41-5](/img/structure/B1448271.png)
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Overview
Description
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1CC (C2)C (C (O)=O)C2C1 . The InChI key for this compound is OQCJMHMUVJXYQH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 241.13 .Scientific Research Applications
Photocatalysis Applications
Carboxylic acids and their derivatives have been explored for photocatalytic applications, highlighting the potential of certain carboxylic acid-based materials in environmental and energy applications. For example, (BiO)2CO3-based materials, which include carboxylic groups, have been investigated for their photocatalytic properties, particularly in degradation of pollutants and hydrogen production from water. These materials are noted for their wide bandgap, limiting visible light absorption, but modifications have enhanced their photocatalytic efficiency under visible light (Ni et al., 2016).
Antimicrobial and Anticancer Properties
Carboxylic acids are known for their antimicrobial properties. For instance, azelaic acid, a dicarboxylic acid, has demonstrated effectiveness against acne and hyperpigmentary skin disorders due to its antimicrobial activity. This underscores the potential of carboxylic acids in dermatological applications (Fitton & Goa, 1991).
Biocatalysis and Fermentation Processes
In biocatalysis and fermentation, medium-chain dicarboxylic acids (MDCAs) are valuable for producing nylons and other polymers. Microbial-based production of these acids is gaining attention for being more sustainable and environmentally friendly compared to traditional chemical synthesis methods. Research in metabolic engineering and synthetic biology is crucial for enhancing the production yields of MDCAs, highlighting their importance in the development of bio-based materials (Li et al., 2020).
Antioxidant Activity
Carboxylic acids, especially those derived from natural sources, have been studied for their antioxidant properties. These compounds play a significant role in combating oxidative stress, contributing to their potential in food preservation, pharmaceuticals, and nutraceuticals. For example, chlorogenic acid, a phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial for health and disease prevention (Naveed et al., 2018).
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)





![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

